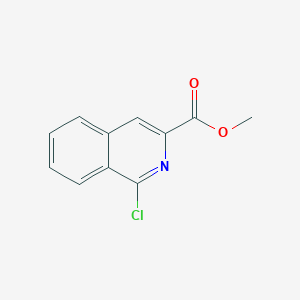

Methyl 1-chloroisoquinoline-3-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-chloroisoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-15-11(14)9-6-7-4-2-3-5-8(7)10(12)13-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJBHVFGDDKSFGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC=CC=C2C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50573734 | |

| Record name | Methyl 1-chloroisoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349552-70-1 | |

| Record name | Methyl 1-chloroisoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 1-chloroisoquinoline-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Methyl 1-chloroisoquinoline-3-carboxylate" synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 1-chloroisoquinoline-3-carboxylate

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a halogenated heterocyclic compound that serves as a valuable building block in organic synthesis. The isoquinoline scaffold is a prominent feature in a multitude of biologically active natural products and synthetic pharmaceuticals. The presence of a chlorine atom at the 1-position and a methyl ester at the 3-position offers two distinct reactive sites for further molecular elaboration, making this compound a versatile precursor for the synthesis of more complex molecules in drug discovery and materials science. This guide provides a comprehensive overview of a proposed synthetic route to this compound, along with a detailed analysis of its characterization.

Proposed Synthetic Pathway

The synthesis of this compound can be strategically approached in a multi-step sequence, commencing with the construction of the isoquinoline core, followed by functional group manipulations. A plausible and efficient route involves the synthesis of an isoquinoline-1-one precursor, subsequent chlorination, and final esterification.

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 1-Hydroxyisoquinoline-3-carboxylic acid

The initial step involves the formation of a key intermediate, 1-hydroxyisoquinoline-3-carboxylic acid. This can be achieved through various condensation methods described in heterocyclic chemistry literature. For the purpose of this guide, we will consider it a readily accessible precursor.

Step 2: Chlorination of 1-Hydroxyisoquinoline-3-carboxylic acid

The pivotal chlorination step transforms the 1-hydroxy (or its tautomeric 1-oxo form) isoquinoline into the corresponding 1-chloro derivative. Phosphorus oxychloride (POCl₃) is the reagent of choice for this type of transformation, acting as both a chlorinating agent and a dehydrating agent.

Caption: Simplified mechanism of chlorination using phosphorus oxychloride.

Experimental Protocol:

-

To a stirred solution of 1-hydroxyisoquinoline-3-carboxylic acid (1 equivalent) in a suitable high-boiling inert solvent such as toluene or neat phosphorus oxychloride, add phosphorus oxychloride (3-5 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

-

The crude product precipitates as a solid and is collected by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral and then dry under vacuum to yield crude 1-chloroisoquinoline-3-carboxylic acid.

Causality Behind Experimental Choices:

-

Phosphorus oxychloride (POCl₃): This reagent is highly effective for converting hydroxyl groups on nitrogen-containing heterocycles to chlorides. The reaction proceeds via an intermediate phosphate ester, which is a good leaving group, facilitating nucleophilic substitution by the chloride ion.

-

Reflux Conditions: The elevated temperature is necessary to overcome the activation energy of the reaction and drive it to completion.

-

Quenching on Ice: This step serves to hydrolyze the excess phosphorus oxychloride and precipitate the organic product, which is typically insoluble in water.

Step 3: Esterification of 1-Chloroisoquinoline-3-carboxylic acid

The final step is the conversion of the carboxylic acid to its methyl ester. A classic Fischer esterification using methanol in the presence of a strong acid catalyst is a reliable method.

Experimental Protocol:

-

Suspend 1-chloroisoquinoline-3-carboxylic acid (1 equivalent) in an excess of anhydrous methanol.

-

Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂) dropwise to the suspension.

-

Heat the mixture to reflux for 4-6 hours until the starting material is fully consumed (monitored by TLC).

-

Cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Causality Behind Experimental Choices:

-

Acid Catalyst: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Excess Methanol: Using methanol as the solvent drives the equilibrium of the reversible esterification reaction towards the product side.

-

Workup and Purification: The aqueous workup removes the catalyst and any water-soluble byproducts. Column chromatography is essential to obtain the product in high purity.

Characterization of this compound

Thorough characterization is imperative to confirm the identity and purity of the synthesized compound. The following table summarizes the key physicochemical properties of this compound.[1][2]

| Property | Value |

| Molecular Formula | C₁₁H₈ClNO₂ |

| Molecular Weight | 221.64 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in most organic solvents (e.g., DMSO, DCM, Ethyl Acetate) |

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3-8.1 | m | 1H | Aromatic H |

| ~7.9-7.6 | m | 3H | Aromatic H |

| ~7.5 | s | 1H | H-4 |

| ~4.0 | s | 3H | -OCH₃ |

The aromatic protons will exhibit complex splitting patterns (doublets, triplets, or multiplets) depending on their coupling with adjacent protons. The singlet for the H-4 proton is a characteristic feature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is used to identify the carbon framework of the molecule.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (ester) |

| ~152 | C-1 |

| ~145 | Quaternary C |

| ~138 | Quaternary C |

| ~131-125 | Aromatic CH |

| ~120 | C-4 |

| ~53 | -OCH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted IR Data (cm⁻¹):

| Wavenumber (cm⁻¹) | Functional Group |

| ~3050 | Aromatic C-H stretch |

| ~2950 | Aliphatic C-H stretch (-OCH₃) |

| ~1720 | C=O stretch (ester) |

| ~1600, 1580, 1450 | C=C and C=N aromatic ring stretches |

| ~1250 | C-O stretch (ester) |

| ~750 | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

Expected MS Data (ESI+):

-

[M+H]⁺: m/z ≈ 222.03

-

Isotope Pattern: A characteristic M+2 peak at m/z ≈ 224.03 with approximately one-third the intensity of the M peak, due to the presence of the ³⁷Cl isotope.

Conclusion

This technical guide outlines a robust and scientifically grounded approach to the synthesis and characterization of this compound. The proposed synthetic pathway leverages well-established reactions in heterocyclic chemistry, ensuring a high probability of success for researchers in the field. The detailed characterization data, based on established spectroscopic principles and data from analogous structures, provides a reliable framework for the verification of the final product. This versatile building block holds significant potential for the development of novel compounds with diverse applications.

References

- PREPARATION OF N1-ALKYL- AND N1,N1-DIALKYLISOQUINOLINE-1,3- DIAMINES AND 1-ALKYL- AND 1-PHENYLISOQUINOLIN-3-AMINES FROM THE REAC. (1999). [Source not further specified].

- This compound | SCBT - Santa Cruz Biotechnology. Santa Cruz Biotechnology.

- Nitrogen atom insertion into indenes to access isoquinolines Contents - The Royal Society of Chemistry. The Royal Society of Chemistry.

- 1-Chloro-3-methylisoquinoline | C10H8ClN | CID 640958 - PubChem. PubChem.

- One-step route to tricyclic fused 1,2,3,4-tetrahydroisoquinoline systems via the Castagnoli–Cushman protocol - Beilstein Journals. (2020). Beilstein Journals.

- A Facile Synthesis of 1,2,3,4-Tetrahydro-7-hydroxyisoquinoline-3-carboxylic Acid, a Conformationally Constrained Tyrosine Analogue - Thieme Connect. (1992). Thieme Connect.

- This compound (C11H8ClNO2) - PubChemLite. PubChemLite.

- Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry.

- Methyl 3-isoquinolinecarboxylate 97 27104-73-0 - Sigma-Aldrich. Sigma-Aldrich.

- 1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid | CAS 223388-21-4 | SCBT. Santa Cruz Biotechnology.

- Synthetic approaches to 1-(2-chlorophenyl)isoquinoline-3-carboxylic acid - RSC Publishing. Royal Society of Chemistry.

- Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review - PMC - NIH. (2025).

- Methyl isoquinoline-3-carboxylate, min 98%, 10 grams - CP Lab Safety. CP Lab Safety.

- A Facile Synthesis of 1,2,3,4-Tetrahydro-7-hydroxyisoquinoline-3 ... - KU Leuven. KU Leuven.

- Methyl 3-isoquinolinecarboxylate(27104-73-0) 1H NMR spectrum - ChemicalBook. ChemicalBook.

- CN112300073A - Preparation method of isoquinoline derivative - Google Patents.

- Synthesis of isoquinoline-1,3(2H,4H)-diones - Organic Chemistry Portal. Organic Chemistry Portal.

- Methyl 1-chloroisoquinoline-6-carboxylate | - Frontier Specialty Chemicals. Frontier Specialty Chemicals.

- Sustainable Photoinduced Decarboxylative Chlorination Mediated by Halogen Atom Transfer - PMC - NIH.

- Synthesis of heterocyclic compounds using isocyano compounds. 5.

- Synthesis of α-chlorocarboxylic acids and derivatives - Organic Chemistry Portal. Organic Chemistry Portal.

- 1-methylisoquinoline(1721-93-3)ir1 - ChemicalBook. ChemicalBook.

- Expedient synthesis of 3-hydroxyisoquinolines and 2-hydroxy-1,4-naphthoquinones via one-pot aryne acyl-alkylation/condens

- Methyl Isoquinoline 3 Carboxylate - Cenmed Enterprises. Cenmed Enterprises.

- Application Notes and Protocols: Scale-up Synthesis of 1,3-Dichloro ... [Source not further specified].

- Product Class 5: Isoquinolines. Science of Synthesis.

- A FACILE SYNTHESIS OF 1,2,3,4-TETRAHYDRO-7-HYDROXYISOQUINOLINE-3-CARBOXYLIC ACID, A CONFORMATIONALLY CONSTRAINED TYROSINE ANALOG - KU Leuven - Limo. KU Leuven.

- a-Chlorination of Carboxylic Acids Using Trichloroisocyanuric Acid - Sciencemadness.org. Sciencemadness.org.

- 13-C NMR Chemical Shift Table.pdf. [Source not further specified].

- methyl 3-isoquinolinecarboxylate - 27104-73-0, C11H9NO2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025). ChemSynthesis.

- Isoquinoline Derivatives as Potent, Selective, and Orally Active CRTH2 Antagonists. [Source not further specified].

- 13 C NMR spectrum of 1PCA. | Download Scientific Diagram - ResearchGate.

- Development of Selective and Soluble Mitochondrial Complex 1 Inhibitors Derived from Papaverine for Radiosensitization of Cancer | Journal of Medicinal Chemistry - ACS Publications. (2025). American Chemical Society.

- Central Nervous System Active Compounds. XV* 2-Arylisoxazol-5 ... [Source not further specified].

Sources

An In-Depth Technical Guide to Methyl 1-chloroisoquinoline-3-carboxylate: Synthesis, Properties, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of methyl 1-chloroisoquinoline-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Drawing upon established principles and data from closely related analogues, this document details its synthesis, chemical properties, and reactivity, offering field-proven insights and detailed experimental protocols to guide researchers in its application.

Introduction: The Isoquinoline Scaffold in Drug Discovery

The isoquinoline nucleus is a prominent structural motif found in a vast array of natural products, particularly alkaloids, and has been a cornerstone in the development of numerous therapeutic agents.[1] Its rigid bicyclic framework provides a valuable scaffold for the spatial presentation of functional groups, enabling potent and selective interactions with biological targets. Derivatives of isoquinoline exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties, making them privileged structures in drug discovery.[2][3]

This compound combines three key reactive centers: the electrophilic C1 position activated by the chlorine leaving group, the ester functionality at C3 amenable to hydrolysis and amidation, and the isoquinoline core itself, which can be further functionalized. This trifecta of reactivity makes it a versatile building block for the synthesis of diverse and complex molecular architectures.

Physicochemical and Spectroscopic Properties

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₁H₈ClNO₂ |

| Molecular Weight | 221.64 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | > 100 °C |

| Boiling Point | ~385.9 °C at 760 mmHg[4] |

| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, THF, DMF) |

| XlogP | 3.2[5] |

Spectroscopic Characterization:

The structural elucidation of this compound would rely on a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline core, a singlet for the C4 proton, and a singlet for the methyl ester protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the chloro and carboxylate groups.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for all 11 carbon atoms. The C1 carbon bearing the chlorine atom is expected to be significantly downfield. The carbonyl carbon of the ester will also appear at a characteristic downfield shift.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), C-Cl stretching, and various C=C and C=N stretching vibrations of the aromatic isoquinoline ring.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z 221, along with a characteristic M+2 peak at m/z 223 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom. Predicted adducts include [M+H]⁺ at m/z 222.03163 and [M+Na]⁺ at m/z 244.01357.[6]

Synthesis of this compound

A plausible and efficient synthetic route to this compound can be designed based on established methodologies for the synthesis of related isoquinoline derivatives. A robust approach involves the construction of the isoquinoline core followed by chlorination and esterification. A potential synthetic pathway is outlined below.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Proposed Synthesis

Step 1: Esterification of Isoquinoline-3-carboxylic acid

-

To a solution of isoquinoline-3-carboxylic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 10 vol).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford methyl isoquinoline-3-carboxylate.

Step 2: N-Oxidation of Methyl isoquinoline-3-carboxylate

-

Dissolve methyl isoquinoline-3-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane or chloroform.

-

Add m-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq) portion-wise at 0 °C.

-

Allow the reaction to stir at room temperature and monitor by TLC.

-

Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate to remove excess acid.

-

Extract the aqueous layer with the organic solvent, dry the combined organic layers, and concentrate to yield the N-oxide.

Step 3: Chlorination to this compound

-

To the crude N-oxide from the previous step, add phosphorus oxychloride (POCl₃) (5-10 eq) slowly at 0 °C.[7]

-

Heat the reaction mixture to reflux for several hours, monitoring by TLC.[7]

-

After completion, carefully quench the reaction mixture by pouring it onto crushed ice.

-

Neutralize the acidic solution with a base such as sodium carbonate or sodium hydroxide.

-

Extract the product with dichloromethane or ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Chemical Reactivity: A Versatile Synthetic Hub

The reactivity of this compound is dominated by the electrophilic nature of the C1 position, making it an excellent substrate for nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions. The ester group at C3 provides another handle for further derivatization.

Caption: Key reaction pathways for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent at the C1 position is well-suited for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[8]

a) Suzuki-Miyaura Coupling:

This reaction enables the formation of a C-C bond by coupling with an organoboron reagent. This is particularly useful for synthesizing 1-aryl or 1-vinyl isoquinoline derivatives.[9]

Sources

- 1. US5245063A - Preparation of carbonyl chlorides - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. 异喹啉-3-甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1-Chloro-3-methylisoquinoline | C10H8ClN | CID 640958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 8. New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides [organic-chemistry.org]

- 9. Chloroquinolone Carboxamide Derivatives as New Anti-HSV-1 Promising Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Profile of Methyl 1-chloroisoquinoline-3-carboxylate

Prepared by: Dr. Gemini, Senior Application Scientist

Disclaimer: Direct experimental spectroscopic data for Methyl 1-chloroisoquinoline-3-carboxylate is not extensively available in public scientific databases. This guide presents a comprehensive, predictive analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are derived from established principles of spectroscopy and comparative analysis of structurally related compounds, providing a robust reference for researchers, scientists, and professionals in drug development.

Introduction: The Structural Significance of a Versatile Heterocycle

This compound is a halogenated heterocyclic compound featuring the isoquinoline scaffold, a core structure prevalent in numerous natural products and pharmacologically active molecules.[1][2] The substituents—a chlorine atom at the 1-position and a methyl ester at the 3-position—offer versatile handles for further chemical modification, making it a valuable building block in synthetic and medicinal chemistry.

Accurate structural elucidation is the bedrock of chemical research and development. Spectroscopic analysis provides a definitive fingerprint of a molecule's identity, purity, and conformation. This guide offers a detailed interpretation of the expected spectroscopic signature of this compound, empowering researchers to identify, characterize, and utilize this compound with confidence.

Predicted Spectroscopic Data and In-Depth Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectra are based on the analysis of substituent effects on the isoquinoline core, drawing comparisons with related structures such as 1-chloro-3-methylisoquinoline and various substituted quinolines and isoquinolines.[3][4][5]

For clarity in the assignment of NMR signals, the standard IUPAC numbering for the isoquinoline ring is used.

Caption: A generalized workflow for the spectroscopic characterization of a pure chemical compound.

-

Nuclear Magnetic Resonance (NMR):

-

A 5-10 mg sample of the compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

The solution is transferred to a 5 mm NMR tube.

-

¹H NMR and ¹³C NMR spectra are acquired on a 500 MHz spectrometer.

-

For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be conducted.

-

-

Infrared (IR) Spectroscopy:

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is then recorded. This is a rapid and common method.

-

KBr Pellet: Alternatively, ~1 mg of the sample is ground with ~100 mg of dry potassium bromide (KBr) and pressed into a thin, transparent disk, through which the IR beam is passed.

-

-

Mass Spectrometry (MS):

-

Electron Ionization (EI): For a volatile and thermally stable compound, EI-MS is effective. The sample is introduced into the ion source, typically via a direct insertion probe, and bombarded with a high-energy electron beam (70 eV) to induce ionization and fragmentation.

-

Electrospray Ionization (ESI): For less volatile compounds or to obtain a softer ionization with less fragmentation, ESI-MS is preferred. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ESI source to generate protonated molecules ([M+H]⁺).

-

Conclusion

This guide provides a detailed, predictive spectroscopic framework for this compound. The expected ¹H and ¹³C NMR spectra will clearly resolve the aromatic and ester moieties. The IR spectrum is distinguished by a strong carbonyl absorption, and the mass spectrum will confirm the molecular weight and the presence of chlorine through its characteristic isotopic pattern. This comprehensive analysis serves as an essential, authoritative reference for any scientist working with this versatile chemical building block.

References

-

PubChem. 1-Chloro-3-methylisoquinoline. [Link]

-

PubChem. Methyl 3-chloroisoquinoline-6-carboxylate. [Link]

-

ChemComplete. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube, 14 Oct. 2019, [Link]

-

University of Wisconsin-Madison. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

-

Clardy, J., & Schroeder, F. C. NMR-spectroscopic analysis of mixtures: from structure to function. National Center for Biotechnology Information, [Link]

-

UniversalClass. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Link]

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]

-

Royal Society of Chemistry. Supporting information - The Royal Society of Chemistry. [Link]

-

Royal Society of Chemistry. Heng Jiang, Yuanzheng Cheng, Ruzhi Wang, Yan Zhang, Shouyun Yu* Table of Contents 1. General methods………………………*. [Link]

-

ResearchGate. 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. [Link]

-

Solubility of Things. Spectroscopy: UV-Vis, IR, NMR, and Mass Spectrometry. [Link]

-

Quora. What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid?. [Link]

-

NIST. Butane, 1-chloro-3-methyl-. [Link]

-

PubChemLite. Ethyl 1-chloroisoquinoline-3-carboxylate (C12H10ClNO2). [Link]

-

SpectraBase. Methyl 1-nitroso-1,2,3,4-tetrahydroisoquinoline-3-carboxylate. [Link]

Sources

A Technical Guide to the Stability, Storage, and Handling of Methyl 1-chloroisoquinoline-3-carboxylate

This guide provides an in-depth analysis of the chemical stability of Methyl 1-chloroisoquinoline-3-carboxylate and outlines best practices for its storage and handling. Designed for researchers, chemists, and professionals in drug development, this document synthesizes chemical principles with practical, field-proven protocols to ensure the long-term integrity and safe utilization of this important chemical building block.

Introduction and Molecular Profile

This compound (CAS No: 349552-70-1) is a halogenated heterocyclic compound featuring an isoquinoline core substituted with a chlorine atom at the C1 position and a methyl ester at the C3 position.[1] This unique arrangement of functional groups makes it a valuable intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. However, the very features that impart its synthetic utility—the reactive C-Cl bond and the hydrolyzable ester group—also render it susceptible to degradation if not stored and handled correctly.

Understanding the intrinsic reactivity of this molecule is the foundation for establishing protocols that preserve its purity and prevent the formation of unwanted impurities that could compromise experimental outcomes.

| Property | Value | Source |

| CAS Number | 349552-70-1 | [1] |

| Molecular Formula | C₁₁H₈ClNO₂ | [1][2] |

| Molecular Weight | 221.64 g/mol | [1][2] |

| Predicted Boiling Point | ~385.9°C at 760 mmHg | [1] |

| Reported Shelf Life | 1095 days (approx. 3 years) | [1] |

| Appearance | Solid powder |

Chemical Stability and Degradation Pathways

The stability of this compound is primarily influenced by its two key functional groups: the methyl ester and the 1-chloro substituent. The primary degradation pathway of concern is hydrolysis of the ester.

Susceptibility to Hydrolysis

The ester functional group is susceptible to cleavage by water, a reaction that can be significantly accelerated by the presence of acids or bases.[3] This reaction, known as hydrolysis, would convert the parent compound into 1-chloroisoquinoline-3-carboxylic acid and methanol.

-

Mechanism: The carbonyl carbon of the ester is electrophilic and can be attacked by nucleophiles, such as water. In neutral conditions, this reaction is slow.

-

Base-Catalyzed Hydrolysis: In the presence of a base (e.g., residual hydroxides), the nucleophilicity of water is increased, dramatically accelerating the rate of hydrolysis.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen can be protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by water.[4]

Given the presence of the basic nitrogen atom in the isoquinoline ring, autocatalysis is a theoretical possibility, although typically the most significant contributors to degradation are external contaminants like moisture and atmospheric CO₂ (which can form carbonic acid).

Caption: Primary degradation pathway via ester hydrolysis.

Reactivity of the C1-Cl Bond

The chlorine atom at the C1 position is activated towards nucleophilic aromatic substitution. While stable under standard storage conditions, this bond can react with strong nucleophiles. This reactivity is a key aspect of its synthetic utility but does not typically contribute to degradation during proper storage.

Environmental Factors

-

Moisture: As detailed above, moisture is the primary antagonist to the stability of this compound. Several safety data sheets for related chloroisoquinolines explicitly note that the material is moisture-sensitive.[5]

-

Temperature: Elevated temperatures will accelerate the rate of all potential degradation reactions, including hydrolysis. Therefore, storage in a cool environment is recommended.[4][6][7]

-

Air: In addition to atmospheric moisture, oxygen can pose a risk to sensitive organic molecules over long periods. Storing under an inert atmosphere mitigates this risk and displaces moisture.[4][5][6]

Recommended Storage and Handling Protocols

To ensure the compound's integrity over its reported shelf life, a multi-faceted approach to storage is required. The following protocols are based on the chemical principles discussed and are supported by safety recommendations for structurally related compounds.

Long-Term Storage

The objective of long-term storage is to minimize exposure to all environmental factors that can initiate degradation.

| Parameter | Recommendation | Rationale |

| Temperature | Cool Location (2-8°C Recommended) | To slow the kinetics of potential degradation reactions. Avoids heat stress.[4][6][7] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | To displace atmospheric moisture and oxygen, preventing hydrolysis and oxidation.[5][6] |

| Container | Tightly Sealed, Amber Glass Vial | Prevents ingress of moisture and air; amber glass protects from light.[6][7] |

| Environment | Dry, Well-Ventilated Area | Protects from ambient humidity and ensures safety in case of container breach.[5][6] |

Laboratory Handling

Safe and effective handling preserves the compound's purity and protects the researcher.

-

Personal Protective Equipment (PPE): Due to the compound's hazard profile (skin, eye, and respiratory irritant), appropriate PPE is mandatory.[8][9] This includes a lab coat, nitrile gloves, and chemical safety goggles.[3][6]

-

Ventilation: All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[3][6]

-

Dispensing: When weighing and dispensing the solid, minimize its exposure time to ambient air. If possible, work within a glove box or glove bag with a dry atmosphere.

-

Solution Preparation: Solutions should be prepared fresh for each use.[4] Storing the compound in solution, particularly in protic or non-anhydrous solvents, is strongly discouraged as it significantly increases the risk of hydrolysis.

Chemical Incompatibilities

To prevent rapid decomposition or violent reactions, this compound should be stored away from the following chemical classes.

| Incompatible Material | Reason for Incompatibility |

| Strong Oxidizing Agents | Potential for exothermic reaction.[3] |

| Strong Acids | Catalyzes ester hydrolysis.[3] |

| Strong Bases | Catalyzes ester hydrolysis.[3] |

Experimental Workflow: Forced Degradation Study

To empirically validate the stability of a given batch or to understand its degradation profile, a forced degradation study is the authoritative method. This protocol provides a systematic approach to stressing the compound under various conditions.

Step-by-Step Protocol:

-

Prepare Stock Solution: Accurately prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Aliquot for Stress Conditions: Distribute aliquots of the stock solution into separate, appropriately labeled vials for each stress condition.

-

Apply Stress Conditions (Adapted from[10]):

-

Acidic Hydrolysis: Add 0.1 M HCl to an aliquot.

-

Basic Hydrolysis: Add 0.1 M NaOH to an aliquot.

-

Oxidation: Add 3% H₂O₂ to an aliquot.[10]

-

Thermal Stress: Place a vial of the stock solution and a sample of the solid compound in an oven at a controlled elevated temperature (e.g., 80°C).[10]

-

Photolytic Stress: Expose a vial of the stock solution and a sample of the solid compound to a UV light source (e.g., 254 nm) in a photostability chamber.[10]

-

-

Incubation: Keep all samples at their respective conditions for a defined period (e.g., 24, 48, 72 hours), with time-zero samples reserved for baseline measurement.

-

Neutralization & Dilution: After incubation, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

-

Analysis: Analyze all samples, including a non-degraded control, by a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry detector.

-

Data Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the main peak area and the appearance of new peaks indicate degradation.

Caption: Experimental workflow for a forced degradation study.

Conclusion

The chemical integrity of this compound is paramount for its successful application in research and development. Its primary vulnerability is the hydrolysis of its methyl ester group, a process accelerated by moisture, acids, and bases. Adherence to the storage and handling protocols outlined in this guide—specifically, storing the compound in a cool, dry, dark environment under an inert atmosphere and away from incompatible chemicals—will effectively mitigate degradation risks. By understanding the causality behind these protocols, researchers can ensure the long-term stability of this valuable reagent, leading to more reliable and reproducible scientific outcomes.

References

- Vertex AI Search. (2025, September 7).

-

PubChem. (n.d.). 1-Chloro-3-methylisoquinoline. Retrieved January 28, 2026, from [Link]

- Material Safety D

-

LookChem. (n.d.). 1-Chloroisoquinoline. Retrieved January 28, 2026, from [Link]

- Methyl isoquinoline-3-carboxylate - SAFETY D

- Cayman Chemical. (2024, May 24).

-

PubChem. (n.d.). Methyl 3-chloroisoquinoline-6-carboxylate. Retrieved January 28, 2026, from [Link]

- CIR. (n.d.). Amended Safety Assessment of Methylisothiazolinone as Used in Cosmetics.

-

Jack Westin. (n.d.). Carboxylic Acids Important Reactions. Retrieved January 28, 2026, from [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. scbt.com [scbt.com]

- 3. fishersci.com [fishersci.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. file1.lookchem.com [file1.lookchem.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. asset.conrad.com [asset.conrad.com]

- 8. 1-Chloro-3-methylisoquinoline | C10H8ClN | CID 640958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Methyl 3-chloroisoquinoline-6-carboxylate | C11H8ClNO2 | CID 75412037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes and Protocols: The Strategic Utility of Methyl 1-Chloroisoquinoline-3-carboxylate in Suzuki-Miyaura Cross-Coupling Reactions

Introduction: The Isoquinoline Scaffold and the Power of Cross-Coupling

The isoquinoline nucleus is a privileged heterocyclic motif prevalent in a vast array of natural products and pharmacologically active compounds. Its derivatives exhibit a broad spectrum of biological activities, making them highly sought-after targets in medicinal chemistry and drug development. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for the construction of biaryl and heteroaryl-aryl structures.[1][2] This palladium-catalyzed reaction offers a remarkable tolerance to a wide range of functional groups, proceeds under relatively mild conditions, and utilizes readily available and generally non-toxic organoboron reagents.[2]

This guide provides a comprehensive overview and detailed protocols for the application of a key building block, Methyl 1-chloroisoquinoline-3-carboxylate , in Suzuki-Miyaura cross-coupling reactions. This versatile substrate serves as a gateway to a diverse library of 1-arylisoquinoline-3-carboxylate derivatives, which are of significant interest in the development of novel therapeutics. We will delve into the mechanistic underpinnings of this reaction, provide field-proven protocols, and discuss key considerations for successful execution and optimization.

The Challenge and Opportunity of Heteroaryl Chlorides

Historically, aryl chlorides were considered challenging substrates for Suzuki-Miyaura couplings due to the strength of the C-Cl bond, which makes oxidative addition to the palladium(0) catalyst the rate-determining step.[3] However, the development of sophisticated palladium catalysts, particularly those bearing bulky and electron-rich phosphine ligands, has revolutionized the field, enabling the efficient coupling of these less reactive but often more accessible and cost-effective starting materials.[3] this compound, being an electron-deficient heteroaryl chloride, presents a unique set of considerations for optimizing the Suzuki-Miyaura reaction.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound to form a Pd(II) intermediate. This is often the rate-limiting step for chloro-substrates.[3]

-

Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium center, displacing the chloride. This step is facilitated by a base, which activates the organoboron reagent.[3]

-

Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[3]

Experimental Protocols

Part 1: Synthesis of the Starting Material: this compound

While a direct, high-yielding synthesis for this compound is not abundantly reported, a plausible and effective route can be adapted from established procedures for similar isoquinoline systems. A common strategy involves the cyclization of a suitable precursor followed by chlorination. One such approach is a modification of the Bischler-Napieralski or Pictet-Gams reactions.[4] For the purpose of this guide, we will outline a general procedure based on the chlorination of a corresponding isoquinolinone precursor.

Protocol 1: Synthesis of this compound

Figure 2: General workflow for the synthesis of the starting material.

Materials:

-

Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate

-

Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

-

Anhydrous toluene or Dichloromethane (DCM)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification apparatus (rotary evaporator, chromatography columns)

Procedure:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate (1.0 eq).

-

Add an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 equivalents) or dissolve the starting material in an anhydrous solvent like toluene and add thionyl chloride (SOCl₂) (e.g., 2-3 equivalents) dropwise at 0 °C.

-

Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, carefully quench the reaction mixture by slowly pouring it onto crushed ice with vigorous stirring.

-

Neutralize the aqueous solution with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Note: This is a generalized procedure. The specific reaction conditions, including temperature, reaction time, and purification method, may need to be optimized for the specific substrate.

Part 2: Suzuki-Miyaura Cross-Coupling of this compound

The following protocol is a representative procedure for the Suzuki-Miyaura cross-coupling of this compound with a variety of arylboronic acids. Given the electron-deficient nature of the heteroaryl chloride, a catalyst system known for its high activity with such substrates is recommended. Palladium precatalysts combined with bulky, electron-rich phosphine ligands are generally the systems of choice.

Representative Protocol 2: Synthesis of Methyl 1-Arylisoquinoline-3-carboxylates

Figure 3: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid or arylboronic acid pinacol ester (1.2 - 1.5 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.01 - 0.05 eq)

-

Buchwald-type ligand, e.g., SPhos (2,6-Dimethoxy-2'-dicyclohexylphosphinobiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02 - 0.10 eq)

-

Base: Potassium carbonate (K₂CO₃) or Potassium phosphate tribasic (K₃PO₄) (2.0 - 3.0 eq)

-

Anhydrous solvent: 1,4-Dioxane, Toluene, or N,N-Dimethylformamide (DMF)

-

Degassed water (if using an aqueous base system)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

To a flame-dried Schlenk tube or a microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 eq).

-

Evacuate and backfill the reaction vessel with an inert gas (repeat this cycle three times).

-

Add the anhydrous, degassed solvent (e.g., 1,4-dioxane, to achieve a concentration of approximately 0.1 M). If using an aqueous base system, add a small amount of degassed water (e.g., 10% v/v).

-

Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction can also be performed in a microwave reactor for accelerated reaction times.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure methyl 1-arylisoquinoline-3-carboxylate.

Data Presentation: Expected Outcomes and Optimization

The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the judicious choice of reaction parameters. Below is a table summarizing typical conditions and expected trends based on literature for similar heteroaryl chlorides.

| Parameter | Recommended Conditions | Rationale & Causality |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common, stable, and effective precatalysts that form the active Pd(0) species in situ. |

| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich phosphine ligands that promote the challenging oxidative addition of the C-Cl bond and facilitate reductive elimination. |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | The choice of base can significantly impact the reaction rate and yield. Stronger, non-nucleophilic bases are often preferred for less reactive chlorides. |

| Solvent | 1,4-Dioxane, Toluene, DMF | Aprotic polar solvents are generally effective. The choice may depend on the solubility of the substrates and the reaction temperature. |

| Temperature | 80 - 120 °C | Higher temperatures are often required to overcome the activation barrier for the oxidative addition of the chloro-substrate. |

| Arylboronic Acid | Electron-rich & neutral | Generally couple more readily. |

| Electron-poor | May require more forcing conditions (higher temperature, longer reaction time, stronger base) due to their reduced nucleophilicity.[5] |

Troubleshooting and Key Considerations

-

Low Conversion: If the reaction stalls, consider increasing the temperature, using a stronger base (e.g., Cs₂CO₃), or employing a more active catalyst system (e.g., a pre-formed palladium-ligand complex).

-

Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be problematic. Using anhydrous conditions or a less nucleophilic base can sometimes mitigate this issue.

-

Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur. Using a precise stoichiometry of the coupling partners and a suitable ligand can minimize this side reaction.

-

Inert Atmosphere: Strict adherence to inert atmosphere techniques is crucial to prevent the oxidation and deactivation of the palladium catalyst.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of 1-arylisoquinoline-3-carboxylate derivatives through the robust and reliable Suzuki-Miyaura cross-coupling reaction. By understanding the mechanistic principles and carefully selecting the appropriate catalyst system, base, and solvent, researchers can efficiently access these important molecular scaffolds for applications in drug discovery and materials science. The protocols and considerations outlined in this guide provide a solid foundation for the successful implementation of this powerful synthetic transformation.

References

-

Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link][3]

- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

- Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: The missing link. Journal of the American Chemical Society, 138(49), 15832-15835.

- Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366.

- Li, W., Nelson, D. P., & Jensen, M. S. (2003). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. The Journal of Organic Chemistry, 68(22), 8753-8756.

- Ackermann, L., & Althammer, A. (2006). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Organic Letters, 8(16), 3457-3460.

- Wolf, C., & Lerebours, R. (2003). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Organic & Biomolecular Chemistry, 1(21), 3713-3715.

- Kotha, S., Lahiri, K., & Kashinath, D. (2002). The Suzuki–Miyaura cross-coupling reaction: a comprehensive review. Tetrahedron, 58(48), 9633-9695.

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link][2]

-

Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. [Link][6]

-

ResearchGate. (2018). (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. [Link][7]

- Govindachari, T. R., & Pai, B. R. (1952). Synthesis of 3-methyl isoquinolines. Journal of the American Chemical Society, 74(5), 1254-1256.

- Movassaghi, M., & Schmidt, M. A. (2007). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Organic Letters, 9(10), 1987-1990.

-

Kwong, F. Y., & Buchwald, S. L. (2002). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. Organic Letters, 4(21), 3517-3520.[5]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link][4]

-

ResearchGate. (n.d.). A Practical Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Esters. [Link][8]

-

Journal of the National Academy of Sciences of Belarus, Chemical Series. (2023). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. [Link]

-

Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]

-

ACS Omega. (2021). Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. [Link]

- Movassaghi, M., & Schmidt, M. A. (2007). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. NIH Public Access, 9(10), 1987-1990.

-

PrepChem. (n.d.). Synthesis of 3-chloroisoquinoline. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Yoneda Labs [yonedalabs.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 5. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isoquinoline synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

"Methyl 1-chloroisoquinoline-3-carboxylate" in Buchwald-Hartwig amination reactions

An Application Guide to the Buchwald-Hartwig Amination of Methyl 1-Chloroisoquinoline-3-carboxylate

Introduction: The Strategic Importance of Aminated Isoquinolines

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The introduction of an amino group at the C1 position of the isoquinoline ring system, particularly in the context of a 3-carboxylate ester, generates a versatile intermediate for the synthesis of novel therapeutic agents. These derivatives are of significant interest in drug discovery programs.[1]

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, largely supplanting harsher, more traditional methods.[4][5] This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and excellent functional group tolerance, making it an indispensable tool in modern organic synthesis.[6] This guide provides a detailed technical overview and practical protocols for the application of the Buchwald-Hartwig amination to a challenging heterocyclic substrate: this compound.

Mechanistic Considerations for the Amination of an Electron-Deficient Heterocycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving Pd(0) and Pd(II) intermediates.[4] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for a specific substrate like this compound, which presents unique electronic and steric challenges.

The key steps in the catalytic cycle are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Cl bond of the isoquinoline to form a Pd(II) complex. The electron-deficient nature of the isoquinoline ring, further accentuated by the electron-withdrawing carboxylate group at the C3 position, can facilitate this step.

-

Ligand Exchange and Amine Coordination: A molecule of the amine displaces a ligand on the palladium center.

-

Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex. The choice of base and its strength is critical to the success of this step.

-

Reductive Elimination: The desired C-N bond is formed through reductive elimination, releasing the aminated isoquinoline product and regenerating the active Pd(0) catalyst. Bulky, electron-rich ligands are known to promote this final, product-forming step.

Caption: The Buchwald-Hartwig Catalytic Cycle.

Critical Parameters for Successful Amination

The success of the Buchwald-Hartwig amination of this compound hinges on the careful selection of the catalyst system and reaction conditions.

| Parameter | Recommendation & Rationale |

| Palladium Precursor | Pd₂(dba)₃ or Pd(OAc)₂ are commonly used and effective. Pd₂(dba)₃ is a Pd(0) source, while Pd(OAc)₂ requires in situ reduction. |

| Ligand | The choice of ligand is paramount. For challenging heteroaryl chlorides, bulky, electron-rich phosphine ligands are often required. Consider screening ligands such as XPhos , SPhos , RuPhos , or BrettPhos . Bidentate ligands like BINAP or Xantphos can also be effective.[4] |

| Base | A strong, non-nucleophilic base is necessary. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices. The base must be strong enough to deprotonate the amine coordinated to the palladium center. |

| Solvent | Anhydrous, aprotic solvents are required. Toluene , dioxane , or THF are suitable options. The choice of solvent can influence catalyst solubility and reaction kinetics. |

| Temperature | Reactions are typically heated, often between 80-110 °C, to drive the reaction to completion. |

| Atmosphere | The reaction must be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) catalyst and the phosphine ligand. |

Experimental Protocol: A Starting Point for Optimization

This protocol provides a general starting point for the Buchwald-Hartwig amination of this compound. Optimization of the ligand, base, solvent, and temperature may be necessary for specific amines.

Materials and Reagents

-

This compound

-

Amine (primary or secondary)

-

Palladium precursor (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., XPhos)

-

Base (e.g., Sodium tert-butoxide)

-

Anhydrous solvent (e.g., Toluene)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate

Step-by-Step Procedure

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

-

Solvent and Amine Addition: Add anhydrous toluene via syringe. Then, add the amine (1.2 equiv) via syringe.

-

Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired aminated isoquinoline.

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| No or Low Conversion | Inactive catalyst | Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. |

| Insufficiently strong base | Switch to a stronger base such as LHMDS. | |

| Inappropriate ligand | Screen a panel of ligands (e.g., RuPhos, BrettPhos, SPhos). | |

| Side Product Formation | Hydrodehalogenation | Use a less sterically hindered ligand or lower the reaction temperature. |

| Dimerization of starting material | Adjust the catalyst to ligand ratio. |

Applications in Drug Development

The resulting methyl 1-aminoisoquinoline-3-carboxylate derivatives are valuable building blocks for the synthesis of more complex molecules. The amino group can be further functionalized, for example, through acylation or alkylation, and the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. This allows for the rapid generation of a library of diverse compounds for biological screening in drug discovery programs.[1]

References

-

The Buchwald–Hartwig Amination After 25 Years - University of Groningen. (URL: [Link])

-

Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides | Organic Letters - ACS Publications. (URL: [Link])

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

-

Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (URL: [Link])

-

ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. - ResearchGate. (URL: [Link])

-

Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])

-

Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization | Organic Letters - ACS Publications. (URL: [Link])

-

Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction - Catalysis Consulting. (URL: [Link])

-

Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts | Request PDF - ResearchGate. (URL: [Link])

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - MDPI. (URL: [Link])

-

Palladium-Catalyzed Chemoselective Amination of Chloro(hetero)aryl Triflates Enabled by Alkyl-Pyrazole-Based Phosphine Ligands - PolyU Scholars Hub. (URL: [Link])

-

Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific. (URL: [Link])

-

Palladium Catalyzed Amination of Aryl Chlorides - 2019 - Wiley Analytical Science. (URL: [Link])

-

The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors - PubMed. (URL: [Link])

-

Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (URL: [Link])

-

Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review - Semantic Scholar. (URL: [Link])

-

Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl at Room Temperature | Organic Letters - ACS Publications. (URL: [Link])

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (URL: [Link])

-

Novel fluorescent isoquinoline derivatives obtained via Buchwald-Hartwig coupling of isoquinolin-3-amines - ResearchGate. (URL: [Link])

-

Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (URL: [Link])

-

Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation - MDPI. (URL: [Link])

Sources

- 1. WO2015198349A1 - A one pot synthesis of 3-substituted quinoline carboxylates and its derivatives - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.rug.nl [research.rug.nl]

- 5. youtube.com [youtube.com]

- 6. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]

Application Notes & Protocols: Palladium-Catalyzed Functionalization of Methyl 1-Chloroisoquinoline-3-carboxylate

Introduction: The Strategic Importance of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged structural motif in medicinal chemistry and drug discovery, forming the core of numerous biologically active natural products and synthetic pharmaceuticals. Its rigid framework allows for the precise spatial orientation of functional groups, facilitating targeted interactions with biological macromolecules. The functionalization of the isoquinoline core, therefore, represents a critical strategy in the development of novel therapeutic agents. Methyl 1-chloroisoquinoline-3-carboxylate is a versatile building block, primed for diversification at the C1 position through modern palladium-catalyzed cross-coupling reactions. The electron-withdrawing ester at the C3 position modulates the reactivity of the heterocyclic system, while the chloro-substituent at C1 serves as an excellent leaving group for a variety of palladium-catalyzed transformations.

This guide provides an in-depth exploration of the palladium-catalyzed functionalization of this compound, offering detailed protocols and mechanistic insights for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions. These powerful C-C and C-N bond-forming reactions enable the introduction of a wide array of substituents, including aryl, heteroaryl, alkynyl, and amino groups, thereby granting access to a diverse chemical space for drug discovery and materials science.[1][2]

Core Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis.[1] These reactions generally proceed through a common catalytic cycle involving a Pd(0) active species. The fundamental steps of this cycle are:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide (in this case, the C-Cl bond of this compound), forming a Pd(II) intermediate.

-

Transmetalation (for Suzuki and Sonogashira): The organic group from an organometallic reagent (e.g., organoboron in Suzuki, copper acetylide in Sonogashira) is transferred to the Pd(II) center.

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the desired product and regenerating the active Pd(0) catalyst.

For Buchwald-Hartwig amination, the transmetalation step is replaced by the coordination of the amine and subsequent deprotonation to form a palladium-amido complex. In the Heck reaction, the key step following oxidative addition is the migratory insertion of an alkene into the Pd-C bond.

The choice of palladium precursor, ligand, base, and solvent is critical for the success of these reactions, influencing reaction rates, yields, and substrate scope. Ligands, typically bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs), play a crucial role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle.[3][4]

Experimental Workflow Overview

The following diagram illustrates a generalized workflow for the palladium-catalyzed functionalization of this compound.

Caption: Generalized experimental workflow.

Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura coupling is a highly versatile method for the formation of C-C bonds between aryl/vinyl halides and organoboron compounds.[5][6] This reaction is widely used due to the commercial availability, stability, and low toxicity of boronic acids and their derivatives.[7]

Mechanistic Rationale

The catalytic cycle for the Suzuki-Miyaura coupling is depicted below. The reaction is initiated by the oxidative addition of the 1-chloroisoquinoline to the Pd(0) catalyst. A crucial step is the activation of the boronic acid by a base to form a more nucleophilic boronate species, which then undergoes transmetalation with the Pd(II) complex. Reductive elimination yields the 1-arylisoquinoline product and regenerates the Pd(0) catalyst.[5]

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Protocol: Suzuki-Miyaura Coupling of this compound

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)

-

SPhos or XPhos (4-10 mol%)

-

K₃PO₄ or K₂CO₃ (2.0-3.0 equiv)

-

1,4-Dioxane/H₂O (e.g., 4:1 v/v)

-

Anhydrous solvents and reagents

Procedure:

-

To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium precursor, the phosphine ligand, and the base.

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Summary: Typical Suzuki-Miyaura Reaction Conditions

| Parameter | Condition | Rationale |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common, reliable Pd(0) precursors. |

| Ligand | SPhos, XPhos | Bulky, electron-rich phosphines that promote oxidative addition and reductive elimination. |

| Base | K₃PO₄, K₂CO₃ | Activates the boronic acid for transmetalation.[5] |

| Solvent | Dioxane/H₂O, Toluene | Aprotic polar solvents are generally effective; water can aid in dissolving the base. |

| Temperature | 80-110 °C | Provides thermal energy to overcome activation barriers. |

Sonogashira Coupling: Synthesis of 1-Alkynylisoquinolines

The Sonogashira coupling is a powerful method for forming a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[6][8] This reaction is typically co-catalyzed by palladium and copper salts.[9]

Mechanistic Rationale

The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the 1-chloroisoquinoline to Pd(0) is followed by transmetalation with a copper(I) acetylide. This acetylide is generated in the copper cycle, where Cu(I) reacts with the terminal alkyne in the presence of a base. Reductive elimination from the palladium center yields the 1-alkynylisoquinoline and regenerates the Pd(0) catalyst.

Caption: Catalytic cycles of the Sonogashira coupling.

Protocol: Sonogashira Coupling of this compound

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2-1.5 equiv)

-

Pd(PPh₃)₂Cl₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%)

-

CuI (1-5 mol%)

-

Triethylamine (Et₃N) or Diisopropylamine (DIPEA) (as solvent or co-solvent)

-

THF or DMF (anhydrous)

Procedure:

-

To an oven-dried Schlenk flask, add this compound, the palladium catalyst, and CuI.

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add the anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N).

-

Add the terminal alkyne dropwise via syringe.

-

Stir the reaction mixture at room temperature or heat to 40-80 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove inorganic salts, washing with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel.

Data Summary: Typical Sonogashira Reaction Conditions

| Parameter | Condition | Rationale |

| Palladium Source | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Standard, effective catalysts for Sonogashira couplings.[9] |

| Copper Co-catalyst | CuI | Facilitates the formation of the copper acetylide for transmetalation.[8] |

| Base | Et₃N, DIPEA | Deprotonates the terminal alkyne and neutralizes the HX by-product. |

| Solvent | THF, DMF, Et₃N | Aprotic solvents are typical; the amine base can also serve as the solvent. |

| Temperature | 25-80 °C | Often proceeds at mild temperatures. |

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides and primary or secondary amines.[10] This reaction has become a cornerstone for C-N bond formation in pharmaceutical and materials chemistry.[2]

Mechanistic Rationale

The catalytic cycle begins with the oxidative addition of the 1-chloroisoquinoline to the Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine. In the presence of a strong base, the coordinated amine is deprotonated to form a palladium-amido complex. Reductive elimination from this complex furnishes the 1-aminoisoquinoline product and regenerates the Pd(0) catalyst.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination of this compound

Materials:

-

This compound (1.0 equiv)

-

Amine (1.1-1.5 equiv)

-

Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)

-

Xantphos or RuPhos (2-5 mol%)

-

NaOt-Bu or Cs₂CO₃ (1.5-2.5 equiv)

-

Toluene or Dioxane (anhydrous)

Procedure:

-

In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium precursor, ligand, and base.

-

Add the this compound and the amine.

-

Add the anhydrous solvent.

-

Seal the tube and heat the reaction mixture to 80-120 °C with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with an appropriate solvent like ethyl acetate.

-

Filter the mixture through a pad of Celite and wash with ethyl acetate.

-

Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution and purify the product by column chromatography.

Data Summary: Typical Buchwald-Hartwig Amination Conditions

| Parameter | Condition | Rationale |

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective palladium precursors. |

| Ligand | Xantphos, RuPhos | Bulky, electron-rich ligands that facilitate reductive elimination. |

| Base | NaOt-Bu, Cs₂CO₃ | Strong, non-nucleophilic bases required for amine deprotonation. |

| Solvent | Toluene, Dioxane | Anhydrous, aprotic solvents are necessary. |

| Temperature | 80-120 °C | Higher temperatures are often required for C-N bond formation. |

Heck Reaction: Vinylation of the Isoquinoline Core